Cas no 878671-93-3 (1-cyclopropyl-4-nitronaphthalene)

1-Cyclopropyl-4-nitronaphthalene is a nitrated naphthalene derivative featuring a cyclopropyl substituent at the 1-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex aromatic systems. The presence of both the electron-withdrawing nitro group and the cyclopropyl moiety offers unique reactivity, enabling selective functionalization or further transformations. Its structural features make it suitable for applications in pharmaceutical research, agrochemical development, and materials science. The compound is typically characterized by its crystalline solid form and moderate stability under standard conditions, facilitating handling in laboratory settings. Care should be taken during synthesis and storage due to the nitro group's potential sensitivity.
1-cyclopropyl-4-nitronaphthalene structure
878671-93-3 structure
Product Name:1-cyclopropyl-4-nitronaphthalene
CAS No:878671-93-3
MF:C13H11NO2
MW:213.231943368912
CID:2357855
Update Time:2025-06-27

1-cyclopropyl-4-nitronaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-cyclopropyl-4-nitronaphthalene
    • 1-Cyclopropyl-4-nitronaphthalene (ACI)
    • Inchi: 1S/C13H11NO2/c15-14(16)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2
    • InChI Key: CHOXFKFUEGIWTO-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C2C(=CC=CC=2)C(C2CC2)=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2

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1-cyclopropyl-4-nitronaphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  cooled; 30 min, cooled; 5 h, rt
1.2 Solvents: Water ;  5 min, cooled
Reference
Design, synthesis and biological activity of tetrazole-bearing uric acid transporter 1 inhibitors
Cai, Wenqing; et al, Chemical Research in Chinese Universities, 2017, 33(1), 49-60

Production Method 2

Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran
2.1 Reagents: Sodium nitrite ;  0 °C
Reference
The development of an effective synthetic route of lesinurad (RDEA594)
Meng, Qing; et al, Chemistry Central Journal, 2017, 11,

Production Method 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tricyclohexylphosphine ,  Palladium diacetate Solvents: Toluene ,  Water ;  5 h, rt → 110 °C; 110 °C → rt
Reference
Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation
Banik, Steven M.; et al, Journal of the American Chemical Society, 2017, 139(27), 9152-9155

1-cyclopropyl-4-nitronaphthalene Raw materials

1-cyclopropyl-4-nitronaphthalene Preparation Products

1-cyclopropyl-4-nitronaphthalene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:878671-93-3)1-cyclopropyl-4-nitronaphthalene
Order Number:A905320
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:20
Price ($):1157.0
Email:sales@amadischem.com

Additional information on 1-cyclopropyl-4-nitronaphthalene

Comprehensive Overview of 1-Cyclopropyl-4-nitronaphthalene (CAS No. 878671-93-3): Properties, Applications, and Research Insights

1-Cyclopropyl-4-nitronaphthalene (CAS No. 878671-93-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. This nitronaphthalene derivative combines the aromatic properties of naphthalene with the reactivity of a nitro group and the steric influence of a cyclopropyl moiety, making it a versatile intermediate in synthetic chemistry.

The molecular structure of 1-cyclopropyl-4-nitronaphthalene features a naphthalene core substituted at the 1-position with a cyclopropyl group and at the 4-position with a nitro functional group. This particular arrangement contributes to its distinct electronic properties, which are currently being explored for applications in organic electronics and optoelectronic materials. Researchers are particularly interested in how the cyclopropyl group affects the compound's conjugation system and how the nitro group influences its redox properties.

Recent studies have focused on the potential of CAS 878671-93-3 as a building block for more complex molecular architectures. Its synthetic utility stems from the fact that both the nitro group and the cyclopropyl ring can undergo various transformations, making it valuable for constructing diverse chemical scaffolds. In pharmaceutical research, similar nitronaphthalene derivatives have shown promise in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

From a materials science perspective, the photophysical properties of 1-cyclopropyl-4-nitronaphthalene are of particular interest. The compound's absorption and emission characteristics are being investigated for potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The push-pull electronic effect created by the electron-donating cyclopropyl group and electron-withdrawing nitro group may lead to interesting charge transport properties in thin film applications.

The synthesis of 1-cyclopropyl-4-nitronaphthalene typically involves the nitration of 1-cyclopropylnaphthalene or related precursors. Recent advancements in green chemistry have explored more sustainable routes to such compounds, addressing growing concerns about environmental impact in chemical manufacturing. These developments align with current industry trends toward greener synthetic methodologies and reduced waste generation.

Analytical characterization of CAS 878671-93-3 typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the compound's structure and purity, which are critical for research applications. The crystalline nature of many nitronaphthalene derivatives makes them suitable candidates for single-crystal X-ray studies, providing valuable structural information.

In the context of current research trends, 1-cyclopropyl-4-nitronaphthalene represents an interesting case study in structure-property relationships. Computational chemistry approaches, particularly density functional theory (DFT) calculations, are being employed to predict and understand its electronic properties. Such theoretical studies complement experimental work and help guide the design of new materials with tailored characteristics.

The stability and storage requirements of 1-cyclopropyl-4-nitronaphthalene are important practical considerations. Like many aromatic nitro compounds, it should be protected from light and moisture to maintain its integrity. Proper handling procedures and storage conditions are essential to ensure the compound's longevity and performance in research applications.

Looking forward, the potential applications of 1-cyclopropyl-4-nitronaphthalene continue to expand as researchers uncover new aspects of its chemistry. Its role as a synthetic intermediate, combined with its interesting physical properties, positions it as a compound of ongoing interest in both academic and industrial settings. Future research directions may explore its use in more complex molecular systems or investigate its biological activity in greater detail.

For researchers working with CAS 878671-93-3, it's important to consult the latest literature and safety data sheets to ensure proper handling and disposal. While not classified as hazardous under normal research conditions, standard laboratory precautions should always be followed when working with organic compounds of this nature.

The commercial availability of 1-cyclopropyl-4-nitronaphthalene has improved in recent years as demand from the research community has grown. Several specialty chemical suppliers now offer this compound, often with various purity grades to meet different research needs. This increased accessibility is facilitating more widespread investigation of its properties and applications.

In conclusion, 1-cyclopropyl-4-nitronaphthalene (CAS No. 878671-93-3) represents a fascinating example of how subtle modifications to aromatic systems can yield compounds with valuable and diverse properties. Its continued study contributes to our understanding of structure-activity relationships in organic chemistry and opens new possibilities in materials science and pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:878671-93-3)1-cyclopropyl-4-nitronaphthalene
A905320
Purity:99%
Quantity:1g
Price ($):1157.0
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